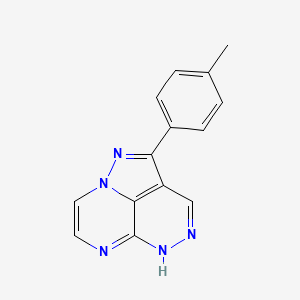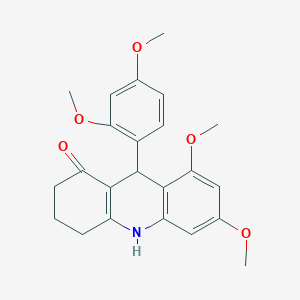
2-(4-methylphenyl)-6H-1,4,5,6,8a-pentaazaacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction may involve the use of a tridentate oligopyridine ligand, which undergoes cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Medicine: Explored for its potential therapeutic applications, including its role as a neuroprotective agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene involves its interaction with specific molecular targets and pathways. For instance, it may bind to metal ions to form complexes that exhibit unique catalytic properties. In biological systems, it can interact with cellular receptors to induce the production of nerve growth factor, thereby exerting its neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
4-(4-methylphenyl)-2,26,2-terpyridine: A tridentate oligopyridine ligand used in the synthesis of metal complexes.
Ethanone, 1-(4-methylphenyl)-: Known for its applications in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene is unique due to its tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and induce neuroprotective effects sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H11N5 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,2,6,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C14H11N5/c1-9-2-4-10(5-3-9)12-11-8-16-17-14-13(11)19(18-12)7-6-15-14/h2-8H,1H3,(H,15,17) |
Clave InChI |
IHJFOCVFWDYWPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C=CN=C4C3=C2C=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-acetylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488838.png)
![N,N-diethyl-2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B12488853.png)
![7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12488856.png)
![4-[(3,4-Dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12488875.png)
![3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one](/img/structure/B12488876.png)

![2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
![1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B12488892.png)

![N-(2-chloro-4-fluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12488918.png)
![N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488924.png)
![(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12488925.png)
![3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488926.png)
